2-Ethyl-1-pentanol

Physical Chemistry Solvent Selection Formulation Science

2-Ethyl-1-pentanol (CAS 27522-11-8) is a C7 branched-chain primary alcohol with the molecular formula C7H16O and a molecular weight of 116.20 g/mol. It features a five-carbon pentanol backbone with an ethyl branch at the C2 position and a primary hydroxyl group at the C1 position.

Molecular Formula C7H16O
Molecular Weight 116.2 g/mol
CAS No. 27522-11-8
Cat. No. B1595484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-1-pentanol
CAS27522-11-8
Molecular FormulaC7H16O
Molecular Weight116.2 g/mol
Structural Identifiers
SMILESCCCC(CC)CO
InChIInChI=1S/C7H16O/c1-3-5-7(4-2)6-8/h7-8H,3-6H2,1-2H3
InChIKeyUKFQWAVMIMCNEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-1-pentanol (CAS 27522-11-8): Baseline Characterization and Comparative Context


2-Ethyl-1-pentanol (CAS 27522-11-8) is a C7 branched-chain primary alcohol with the molecular formula C7H16O and a molecular weight of 116.20 g/mol [1]. It features a five-carbon pentanol backbone with an ethyl branch at the C2 position and a primary hydroxyl group at the C1 position [2]. This compound is also known as 2-ethylpentan-1-ol or 3-(hydroxymethyl)hexane, and is classified under the broader category of C6-8 branched alcohols . Its branched structure differentiates it from linear C7 alcohols such as 1-heptanol (CAS 111-70-6) and other branched alcohols including 2-ethyl-1-butanol (C6) and 2-ethyl-1-hexanol (C8), conferring distinct physicochemical properties relevant to industrial and research procurement decisions .

Why Generic Substitution Fails: The Case for 2-Ethyl-1-pentanol Selection


Substitution of 2-ethyl-1-pentanol with structurally similar alcohols — whether linear C7 alcohols such as 1-heptanol or adjacent branched alcohols such as 2-ethyl-1-butanol (C6) or 2-ethyl-1-hexanol (C8) — cannot be assumed to yield equivalent performance outcomes without empirical verification. Branching position and chain length modulate critical physicochemical parameters including boiling point, density, solubility, vapor pressure, and logP . Specifically, the C2 ethyl branch in 2-ethyl-1-pentanol confers a boiling point of 161.3°C and a density of 0.818 g/cm³, values that differ meaningfully from both the linear 1-heptanol and the C8 branched analog 2-ethyl-1-hexanol [1]. In formulation contexts (e.g., solvents, plasticizers, surfactants), these differences can alter evaporation rates, phase behavior, and compatibility with co-formulants . Furthermore, environmental and toxicological profiles vary across the alcohol series, as evidenced by 2-ethyl-1-pentanol's favorable biodegradability metrics [2]. Consequently, procurement decisions based solely on functional class or approximate structural similarity without quantitative comparator analysis may introduce performance variability that compromises product consistency and regulatory compliance.

2-Ethyl-1-pentanol (CAS 27522-11-8): Quantitative Comparative Evidence for Procurement Decisions


Density Comparison: 2-Ethyl-1-pentanol versus Linear 1-Heptanol

2-Ethyl-1-pentanol exhibits a lower density than its linear C7 isomer 1-heptanol, a difference attributable to the branched molecular architecture. At 25°C, 2-ethyl-1-pentanol has a measured density of 0.8280 g/cm³ [1], while the linear isomer 1-heptanol has a density of 0.8219 g/cm³ at 20°C [2]. The branched structure yields a less compact molecular packing arrangement relative to the linear chain, directly influencing volume-to-mass relationships in formulated products.

Physical Chemistry Solvent Selection Formulation Science

Boiling Point Comparison: 2-Ethyl-1-pentanol versus 2-Ethyl-1-hexanol

The boiling point of 2-ethyl-1-pentanol is approximately 161.3°C at 760 mmHg, as documented by multiple authoritative sources [1]. In comparison, the C8 branched analog 2-ethyl-1-hexanol exhibits a boiling point of approximately 184.6°C at 760 mmHg [2]. This 23°C difference reflects the effect of the additional methylene unit in the C8 analog and has direct implications for separation processes, evaporation rate, and thermal stability requirements in industrial applications.

Thermodynamics Process Engineering Solvent Recovery

Aquatic Toxicity Assessment: 2-Ethyl-1-pentanol Demonstrates Low Ecotoxicity

2-Ethyl-1-pentanol exhibits an EC50 value of 2.01 × 10⁴ mg/L (20,100 mg/L) in aquatic toxicity testing [1]. This value meets or exceeds the ≥20,000 mg/L threshold for classification as having no biological toxicity to aquatic organisms under standard regulatory frameworks. This quantitative ecotoxicity profile provides a verifiable basis for environmental risk assessment and compliance documentation.

Environmental Toxicology Regulatory Compliance Green Chemistry

Biodegradability Assessment: 2-Ethyl-1-pentanol Meets Readily Biodegradable Criteria

2-Ethyl-1-pentanol demonstrates a BOD/CODCr ratio of 0.3 in biodegradation testing [1]. This value exceeds the ≥0.05 threshold commonly used to classify a substance as readily biodegradable. The BOD/CODCr ratio is a standardized metric for assessing the propensity of a compound to undergo microbial degradation in wastewater treatment systems and natural aquatic environments.

Biodegradation Environmental Fate Sustainable Chemistry

LogP (Partition Coefficient) Comparison: 2-Ethyl-1-pentanol versus 1-Heptanol

2-Ethyl-1-pentanol has a calculated logP value of 1.805 . In comparison, the linear isomer 1-heptanol exhibits a higher logP value of approximately 2.62 [1]. The lower logP of the branched isomer indicates reduced lipophilicity, which influences partitioning behavior in biphasic systems, membrane permeability predictions, and solvent selection for extraction processes.

Lipophilicity Solvent Selection QSAR Modeling

Vapor Pressure Comparison: 2-Ethyl-1-pentanol versus 2-Ethyl-1-hexanol

At 25°C, 2-ethyl-1-pentanol exhibits a vapor pressure of 0.792 mmHg . In comparison, the C8 branched analog 2-ethyl-1-hexanol has a vapor pressure of approximately 0.13 mmHg at 25°C [1]. The approximately 6-fold higher vapor pressure of 2-ethyl-1-pentanol reflects its lower molecular weight and boiling point, directly impacting evaporation rate and VOC emissions potential.

Volatility Evaporation Rate VOC Compliance

2-Ethyl-1-pentanol (CAS 27522-11-8): Evidence-Based Application Scenarios


Solvent in Coatings and Paints Requiring Intermediate Volatility

The intermediate vapor pressure (0.792 mmHg at 25°C) and boiling point (161.3°C) of 2-ethyl-1-pentanol position it between the faster-evaporating C6 alcohols and the slower-evaporating 2-ethyl-1-hexanol . This volatility profile enables formulation of coatings with controlled drying times — faster than formulations using 2-ethyl-1-hexanol (0.13 mmHg) but slower than those using lighter alcohols. The 6.1-fold vapor pressure differential relative to 2-ethyl-1-hexanol provides formulators with a quantitatively defined middle-ground option for balancing application open time with drying speed [1].

Intermediate for Plasticizer Synthesis Where Balanced Hydrophobicity Is Required

The logP value of 1.805 for 2-ethyl-1-pentanol — approximately 0.8 log units lower than linear 1-heptanol — indicates reduced lipophilicity. When used as an alcohol precursor for ester-based plasticizers, this property influences the final plasticizer's compatibility with polar polymer matrices. The branched structure of 2-ethyl-1-pentanol may confer different plasticizing efficiency and migration resistance compared to esters derived from linear alcohols or larger branched alcohols, making it a candidate for applications where balanced hydrophilic-lipophilic character is desired.

Cleaning Agent Formulations with Documented Low Aquatic Toxicity

With an aquatic EC50 value of 20,100 mg/L [2], 2-ethyl-1-pentanol meets the regulatory threshold for classification as having no biological toxicity to aquatic organisms. This quantitative ecotoxicity profile supports its use in industrial and institutional cleaning products where environmental discharge is a regulatory consideration. The favorable biodegradability profile (BOD/CODCr ratio of 0.3) further supports wastewater treatment compatibility [3], differentiating this compound for procurement in environmentally certified product lines.

Surfactant Intermediate for Emulsification Systems

As a branched C7 alcohol, 2-ethyl-1-pentanol serves as a hydrophobic building block for nonionic surfactant synthesis (e.g., ethoxylates). The density (0.8280 g/cm³) and molecular packing characteristics conferred by the C2 ethyl branch [4] influence the critical micelle concentration (CMC) and hydrophilic-lipophilic balance (HLB) of derived surfactants compared to those synthesized from linear 1-heptanol or other branched alcohols. The lower logP (1.805) relative to 1-heptanol (2.62) suggests derived surfactants may exhibit altered emulsification behavior in oil-water systems .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Ethyl-1-pentanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.